molecular formula C15H10O5 B7966168 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid

Cat. No.: B7966168
M. Wt: 270.24 g/mol
InChI Key: HTSJABOLWANPAN-UHFFFAOYSA-N
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Description

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid is a benzoic acid derivative featuring a 3,4-methylenedioxybenzoyl substituent at the 2-position. The methylenedioxy group (a bicyclic ether formed by two adjacent oxygen atoms) confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSJABOLWANPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Methylenedioxybenzoyl Chloride

3,4-Methylenedioxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride. This step is typically conducted under anhydrous conditions, with yields exceeding 85%.

Reaction Conditions

  • Reagents : 3,4-Methylenedioxybenzoic acid, SOCl₂ (2.5 equiv), catalytic DMF.

  • Temperature : Reflux at 70–80°C for 4–6 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is purified via distillation or crystallization.

Acylation of Benzoic Acid Derivatives

The acyl chloride is reacted with methyl benzoate (to mitigate deactivation by the carboxylic acid group) in the presence of a Lewis acid catalyst, typically AlCl₃. The reaction proceeds via electrophilic aromatic substitution, favoring the ortho position due to steric and electronic effects.

Procedure

  • Substrate : Methyl benzoate (1.0 equiv) dissolved in dichloromethane.

  • Catalyst : AlCl₃ (1.2 equiv) added at 0°C.

  • Acyl Chloride : 3,4-Methylenedioxybenzoyl chloride (1.1 equiv) added dropwise.

  • Reaction : Stirred at room temperature for 12 hours.

  • Workup : Quenched with ice-cold HCl, extracted with ethyl acetate, and purified via column chromatography.

Yield : 65–75% of methyl 2-[3,4-(methylenedioxy)benzoyl]benzoate.
Hydrolysis : The ester is hydrolyzed with NaOH (2M, reflux, 4 hours) to yield the final product.

Esterification-Hydrolysis Approach

This two-step method avoids direct acylation challenges by leveraging ester intermediates.

Esterification of Benzoic Acid

Benzoic acid is converted to methyl benzoate using methanol and sulfuric acid:

Reaction Conditions

  • Reagents : Benzoic acid (1.0 equiv), MeOH (excess), H₂SO₄ (catalytic).

  • Temperature : Reflux at 85°C for 6 hours.

  • Yield : >95%.

Friedel-Crafts Acylation and Hydrolysis

The ester undergoes acylation as described in Section 1.2, followed by hydrolysis. This method simplifies purification by avoiding polar carboxylic acid intermediates during the acylation step.

Alternative Synthetic Routes

Morpholide-Mediated Acylation

A patent (US4558066A) describes using [(3,4-methylenedioxy)phenylacetyl]morpholide as an acylating agent. The morpholide group enhances electrophilicity, facilitating reaction with less-activated aromatic substrates.

Procedure

  • Morpholide Synthesis : 3,4-Methylenedioxybenzoic acid reacts with morpholine and SOCl₂.

  • Acylation : The morpholide reacts with methyl benzoate in 1,2-dichloroethane with AlCl₃.

  • Yield : 70–80% after hydrolysis.

Demethylation-Cyclization Strategy

For substrates with methoxy groups, demethylation with BBr₃ followed by methylene insertion forms the methylenedioxy ring:

Example

  • Starting Material : 3,4-Dimethoxybenzoyl chloride.

  • Acylation : Friedel-Crafts reaction with methyl benzoate.

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C (2 hours).

  • Cyclization : Reaction with CH₂Cl₂/K₂CO₃ (60°C, 6 hours).

Yield : 60–65% after purification.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Friedel-Crafts (Acyl Chloride) High efficiency, scalableOrtho selectivity challenges65–75%
Esterification-Hydrolysis Simplifies purificationAdditional hydrolysis step70–80%
Morpholide-Mediated Enhanced electrophilicityRequires morpholide synthesis70–80%
Demethylation-Cyclization Applicable to methoxy precursorsMulti-step, lower yields60–65%

Optimization and Industrial Considerations

  • Catalyst Selection : AlCl₃ remains the standard, but FeCl₃ and ZnCl₂ offer greener alternatives with comparable yields.

  • Solvents : Dichloromethane and 1,2-dichloroethane are optimal for Friedel-Crafts, minimizing side reactions.

  • Purity Control : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity for pharmaceutical applications .

Chemical Reactions Analysis

Esterification of Precursor Acids

The synthesis begins with 3,4-(methylenedioxy)phenylacetic acid (compound 1 in Scheme 1 of ). This intermediate undergoes esterification using oxalyl chloride in methanol under ice-cooled conditions to form methyl 3,4-(methylenedioxy)phenylacetate (compound 2 ) with a yield of ~85% . The reaction mechanism involves:

  • Activation of the carboxylic acid group by oxalyl chloride to form an acyl chloride intermediate.

  • Nucleophilic attack by methanol to yield the methyl ester.

Key Data:

Reaction StepConditionsYieldCharacterization (IR)
EsterificationOxalyl chloride, MeOH, 0°C85%Disappearance of –COOH band at 2500–3300 cm⁻¹

Acylation and Coupling Reactions

The esterified product (compound 2 ) serves as a precursor for further functionalization. In the synthesis of benzodioxole derivatives, compound 2 reacts with aromatic amines or alcohols under coupling conditions:

  • Amide Formation: Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts, compound 2 couples with substituted anilines to form amides (e.g., compounds 2a and 2b ) with molecular masses confirmed via HRMS (~302 g/mol) .

  • Ketoester Synthesis: Reaction with diketene or acetyl chloride yields α,β-unsaturated ketoesters (e.g., compound 5a ) .

Mechanistic Insight:

  • EDCI activates the carboxylate group, forming an active intermediate that reacts with amines.

  • DMAP acts as a nucleophilic catalyst, enhancing reaction efficiency .

Biological Derivatization

The compound’s carboxylic acid group enables conjugation with biologics:

  • Anticancer Prodrugs: In Hep3B cancer cells, amide derivatives (e.g., 2a ) reduce α-fetoprotein (αFP) secretion by 35% compared to controls, indicating antiproliferative activity .

  • Immunomodulation: Structural analogs like 2-(3-chloromethylbenzoyloxy)benzoic acid increase CD4+ Treg populations and FoxP3 expression in murine models, suggesting anti-inflammatory potential .

Stability and Degradation

  • Hydrolytic Stability: The methylenedioxy ring enhances resistance to hydrolysis under physiological conditions (pH 7.4, 37°C).

  • Thermal Decomposition: Above 200°C, the compound undergoes cleavage of the benzodioxole ring, releasing CO₂ and forming phenolic byproducts .

Comparative Analysis with Structural Analogues

Property2-[3,4-(MD)benzoyl]benzoic acid2-(4-Methoxybenzoyl)benzoic acid
Molecular Weight298.26 g/mol256.26 g/mol
SolubilityLow in H₂O, high in DMSOModerate in polar solvents
BioactivityAnticancer, immunomodulatoryLimited data

Scientific Research Applications

Chemistry

MDBA serves as a versatile building block in organic synthesis. Its derivatives are used to create complex molecules with potential applications in pharmaceuticals and agrochemicals.

  • Table 1: Common Derivatives of MDBA
Derivative NameStructureApplication
4-Methoxy MDBAStructureAntimicrobial agents
MDBA-EstersStructureDrug delivery systems
MDBA-SulfonamidesStructureAnticancer agents

Biology

Research has shown that MDBA exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies indicate that MDBA derivatives possess strong antibacterial properties against various pathogens.
  • Antioxidant Properties : MDBA has been investigated for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that MDBA derivatives inhibited the growth of Staphylococcus aureus at concentrations as low as 5 µg/mL .

Medicine

MDBA is being explored for its therapeutic potential in treating various conditions:

  • Anti-inflammatory Effects : Research indicates that MDBA can modulate inflammatory pathways, making it a candidate for anti-inflammatory drugs.
  • Cancer Research : Preliminary studies suggest that MDBA may inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Table 2: Therapeutic Applications of MDBA
Application TypeDescriptionReferences
Anti-inflammatoryModulation of cytokine release
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH2Cl)

  • Structure : Features a chloromethyl-substituted benzoyl group at the 2-position of benzoic acid, differing from the methylenedioxy group in the target compound .
  • Pharmacological Properties: Exhibits reduced gastric toxicity compared to acetylsalicylic acid (ASA) in rodent models, suggesting that substituents like chloromethyl may mitigate mucosal damage .

Aspirin (2-Acetoxybenzoic Acid)

  • Structure : Contains an acetyloxy group at the 2-position.
  • Bioactivity: Known for anti-inflammatory and analgesic effects via irreversible COX inhibition. However, its acetyl group contributes to gastrointestinal toxicity .

Salicylic Acid (2-Hydroxybenzoic Acid)

  • Structure : A hydroxyl group at the 2-position.
  • Applications : Used in dermatology for keratolytic effects. Lacks the methylenedioxy group’s steric bulk, making it more polar and water-soluble .
  • Key Difference : The methylenedioxy substituent in the target compound likely reduces acidity (pKa) compared to salicylic acid, altering solubility and bioavailability .

Comparison with Naturally Occurring Benzoic Acid Derivatives

4-Hydroxybenzoic Acid and 3,4-Dihydroxybenzoic Acid

  • Sources: Isolated from plants like Chaenomeles speciosa and Stellaria dichotoma .
  • Bioactivity : Exhibit antioxidant and anti-inflammatory properties. The hydroxyl groups contribute to hydrogen bonding and radical scavenging .
  • Contrast : The methylenedioxy group in the target compound may reduce oxidative degradation compared to catechol-containing analogs (e.g., 3,4-dihydroxybenzoic acid), enhancing environmental persistence .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : A dihydroxy-substituted cinnamic acid derivative.
  • Applications : Antioxidant and anti-inflammatory agent used in supplements and cosmetics .
  • Comparison : The methylenedioxy group’s electron-donating effect in the target compound could stabilize the aromatic ring against oxidation, unlike caffeic acid’s catechol moiety, which is prone to autoxidation .

Physicochemical and Functional Comparisons

Compound Substituent Molecular Weight (g/mol) Key Properties Bioactivity/Applications
2-[3,4-(Methylenedioxy)benzoyl]benzoic acid 3,4-Methylenedioxybenzoyl ~286.25* Moderate solubility in organic solvents; potential metabolic stability Hypothesized anti-inflammatory, antimicrobial
3-CH2Cl 3-Chloromethylbenzoyl ~294.72 Enhanced lipophilicity; low gastric toxicity Analgesic candidate
Aspirin Acetyloxy 180.16 High aqueous solubility; labile to hydrolysis Anti-inflammatory, analgesic
3,4-Dihydroxybenzoic Acid 3,4-Dihydroxy 154.12 High acidity; antioxidant Food preservative, phytochemical

*Calculated based on formula C15H10O5.

Biological Activity

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O4C_{16}H_{14}O_{4} with a molecular weight of approximately 270.29 g/mol. The methylenedioxy group enhances its reactivity and solubility, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth in both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism appears to involve the downregulation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Study on Protein Degradation Pathways

A significant study investigated the effects of various benzoic acid derivatives, including this compound, on protein degradation systems in human fibroblasts. The findings indicated that this compound promotes the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), suggesting potential applications in anti-aging therapies .

Immunomodulatory Effects

Another research focused on the immunomodulatory properties of related compounds showed that derivatives similar to this compound can increase regulatory T-cell populations in inflammatory conditions. This suggests that the compound may have therapeutic implications in managing autoimmune diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
  • Cytokine Modulation : The compound can alter the secretion profiles of cytokines from immune cells.
  • Cell Signaling Pathways : It influences pathways such as NF-κB and MAPK which are critical for inflammatory responses.

Q & A

Q. What are the optimal synthetic routes for 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step synthesis is recommended: (i) Friedel-Crafts acylation : React 3,4-methylenedioxybenzoyl chloride with benzoic acid derivatives in anhydrous conditions using Lewis acids (e.g., AlCl₃) at 60–80°C for 6–8 hours. Monitor progress via TLC (hexane/EtOH 1:1) . (ii) Hydrolysis : Treat the intermediate with aqueous NaOH (2M) under reflux to yield the final carboxylic acid. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (>75%) requires strict moisture exclusion and stoichiometric control of acyl chloride .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Compare peaks with literature data for methylenedioxy (δ 5.9–6.1 ppm, singlet) and benzoyl groups (δ 7.5–8.2 ppm, aromatic protons). Overlapping signals (e.g., in DMSO-d₆) may require 2D NMR (COSY, HSQC) for resolution .
  • HPLC : Employ a C18 column (mobile phase: acetonitrile/0.1% TFA) to confirm >98% purity. Retention time discrepancies >5% indicate byproducts requiring repurification .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹, carboxylic acid O-H at 2500–3000 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water (<1 mg/mL at 25°C). Use polar aprotic solvents (DMF, DMSO) for stock solutions. For biological assays, prepare a 10 mM DMSO stock and dilute in PBS (final DMSO ≤0.1%) .
  • Stability : Stable at –20°C for >6 months (desiccated). Avoid prolonged exposure to light, strong oxidizers (e.g., HNO₃), or high temperatures (>80°C), which degrade the methylenedioxy ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR splitting patterns or unexpected LC-MS peaks)?

  • Methodological Answer :
  • NMR Anomalies : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) may split methylenedioxy protons. Use variable-temperature NMR to identify dynamic processes (e.g., rotamers) .
  • LC-MS Byproducts : Trace acyl chloride residues (from synthesis) may form esters. Quench reactions with excess NaHCO₃ and validate via negative-ion ESI-MS (m/z [M-H]⁻) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives targeting cyclooxygenase (COX) inhibition?

  • Methodological Answer :
  • Derivatization : Modify the benzoic acid moiety (e.g., esterification, amidation) and assess COX-1/COX-2 inhibition via in vitro enzyme assays (IC₅₀ determination) .
  • Docking Studies : Use AutoDock Vina with COX-2 crystal structures (PDB: 5F1A). Prioritize substituents enhancing H-bonding (e.g., hydroxyl groups at C-3) .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?

  • Methodological Answer :
  • Directing Groups : Introduce electron-donating groups (e.g., –OCH₃) at the benzoic acid para-position to direct electrophiles (e.g., nitration) to the methylenedioxy ring. Validate regiochemistry via NOESY .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (CH₂N₂) to prevent deactivation during halogenation .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s anti-inflammatory or analgesic potential?

  • Methodological Answer :
  • In Vitro : RAW 264.7 macrophages (LPS-induced TNF-α/IL-6 suppression) .
  • In Vivo : Murine carrageenan-induced paw edema (dose: 10–50 mg/kg, oral). Compare to acetylsalicylic acid controls .
  • Toxicity : OECD Guideline 423 acute oral toxicity testing (LD₅₀ >2000 mg/kg indicates low risk) .

Q. How does the methylenedioxy moiety influence metabolic stability in hepatic microsomal assays?

  • Methodological Answer :
  • Microsomal Incubation : Incubate with rat/human liver microsomes (1 mg/mL, NADPH system). Monitor degradation via LC-MS/MS. Methylenedioxy rings are prone to CYP450-mediated oxidation (t₁/₂ <30 min). Consider prodrug strategies (e.g., ester prodrugs) to enhance stability .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) in Friedel-Crafts steps.
  • Catalysis : Use recyclable Amberlyst-15 resin instead of AlCl₃ to minimize aqueous waste .

Q. How can contradictory biological activity data (e.g., COX inhibition vs. in vivo efficacy) be reconciled?

  • Methodological Answer :
  • Pharmacokinetics : Measure plasma concentrations (LC-MS/MS) to confirm bioavailability. Poor absorption (logP <2) may limit efficacy despite in vitro activity .
  • Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed derivatives) via HR-MS and retest activity .

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